molecular formula C8H17N B1465174 (2-Cyclobutylethyl)(ethyl)amine CAS No. 1495172-06-9

(2-Cyclobutylethyl)(ethyl)amine

Cat. No.: B1465174
CAS No.: 1495172-06-9
M. Wt: 127.23 g/mol
InChI Key: ZBXSSZJDKKPUPX-UHFFFAOYSA-N
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Description

(2-Cyclobutylethyl)(ethyl)amine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-cyclobutyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-9-7-6-8-4-3-5-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXSSZJDKKPUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

(2-Cyclobutylethyl)(ethyl)amine, a compound with the chemical formula C8_8H17_{17}N, has garnered attention in various fields of pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Pharmacological Potential

Research indicates that this compound may act as a phosphodiesterase type 10A (PDE10A) inhibitor. PDE10A is predominantly expressed in the mammalian brain, particularly in GABAergic medium spiny neurons. Inhibition of PDE10A has been associated with potential therapeutic effects in treating cognitive deficits related to schizophrenia and other neuropsychiatric disorders .

The mechanism through which this compound exerts its effects involves modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways. By inhibiting PDE10A, the compound enhances the levels of these second messengers, which are crucial for neuronal signaling and plasticity .

Case Study 1: Cognitive Deficits in Rodent Models

A study investigated the effects of PDE10A inhibitors, including this compound, on cognitive deficits induced by phencyclidine (PCP) in rats. The results demonstrated that administration of the compound significantly reversed attentional set-shifting deficits caused by PCP exposure, suggesting its potential as a cognitive enhancer .

Case Study 2: Hyperalgesia Treatment

Another research focused on the role of this compound in managing hyperalgesia, particularly in opioid-exposed subjects. The findings indicated that this compound could mitigate pain responses when administered alongside opioid agonists, highlighting its analgesic properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been evaluated through various SAR studies. These studies assess how modifications to the chemical structure influence potency and efficacy. The following table summarizes key findings from SAR investigations:

Compound VariantHC50 (μM)Notes
Parent Compound3.12Baseline activity
N-(Cyclobutyl)ethyl0.21Increased potency
N-(Cyclopentyl)ethyl0.20Similar potency as cyclobutyl variant
N-(Cyclohexyl)methyl0.10Highest potency observed

These results indicate that structural modifications can significantly enhance the biological activity of the compound.

Safety and Toxicity

While exploring the therapeutic potential of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments suggest that it exhibits low toxicity levels; however, detailed toxicological studies are necessary to fully establish its safety for clinical use .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

(2-Cyclobutylethyl)(ethyl)amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, similar compounds have been explored for their potential as analgesics and anti-inflammatory agents due to their ability to interact with biological targets effectively .

Neuropharmacology

Recent studies suggest that cyclobutyl-containing amines may exhibit neuroprotective properties. Research indicates that compounds with a similar backbone can modulate neurotransmitter systems, potentially leading to treatments for neurodegenerative diseases .

Materials Science

Polymer Chemistry

In polymer science, this compound can act as a chain extender or cross-linking agent in the production of polyurethanes and other polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Nanotechnology

The compound's unique structure makes it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and targeted delivery .

Chemical Synthesis

Reagent in Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in amination reactions where it can introduce ethylamine functionalities into target molecules. This application is critical in synthesizing complex organic compounds used in various industrial processes .

Catalytic Applications

There is potential for this compound to be used as a ligand in catalytic processes, especially in asymmetric synthesis where selectivity is crucial. The steric and electronic properties of the cyclobutyl group may enhance catalytic efficiency and selectivity in certain reactions .

Case Study 1: Neuroprotective Agents

A study conducted by researchers at a leading pharmaceutical institute explored the neuroprotective effects of cyclobutyl amines. The results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Study 2: Polymer Enhancement

Research published in the Journal of Polymer Science demonstrated that incorporating this compound into polyurethane formulations improved tensile strength and elasticity compared to traditional formulations without this additive. This enhancement opens avenues for its use in high-performance materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.